molecular formula C40H50O4 B1234005 Ddhax CAS No. 58720-65-3

Ddhax

Cat. No.: B1234005
CAS No.: 58720-65-3
M. Wt: 594.8 g/mol
InChI Key: PPDNKRVPGXCVFY-YOIMDYBCSA-N
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Description

Ddhax (systematic IUPAC name pending validation) is a synthetic inorganic compound primarily utilized in catalytic and coordination chemistry. Its hybrid multidentate structure, combining phosphine and alkene ligands, enables robust transition metal coordination, enhancing stability and reactivity in catalytic cycles . Recent studies highlight its applications in industrial processes, including asymmetric synthesis and polymer production, where its tunable electronic properties outperform traditional ligands . Analytical validations confirm its thermal stability (decomposition >300°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous catalysis .

Properties

CAS No.

58720-65-3

Molecular Formula

C40H50O4

Molecular Weight

594.8 g/mol

IUPAC Name

6-hydroxy-3-[(1E,3E,5E,7E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,11,13,15,17-octaen-9-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h13-24,35-36,41-42H,25-26H2,1-10H3/b17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+

InChI Key

PPDNKRVPGXCVFY-YOIMDYBCSA-N

SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C#C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Synonyms

15,15'-didehydroastaxanthin
DDHAX

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Ferrohaloxane (Compound A)

Ferrohaloxane shares a phosphine-alkene backbone with Ddhax but substitutes iron for the central transition metal. Key differences include:

Property This compound Ferrohaloxane Source
Metal Center Nickel Iron
Ligand Denticity Tridentate Bidentate
Catalytic Efficiency 98% yield (asymmetric hydrogenation) 78% yield
Thermal Stability >300°C 250°C

This compound’s tridentate coordination provides superior metal-ligand bond strength, reducing catalyst leaching in continuous flow systems . Ferrohaloxane’s lower thermal stability limits its use in high-temperature reactions, such as olefin metathesis .

Functional Analogues: Zirconocene Dichloride (Compound B)

While structurally distinct (metallocene vs. phosphine-alkene), zirconocene dichloride overlaps with this compound in polymerization catalysis:

Property This compound Zirconocene Dichloride Source
Polymerization Rate 120 kg/mol·h 95 kg/mol·h
Stereoselectivity >99% isotactic 85% syndiotactic
Heavy Metal Content Compliant with ZDHC MRSL limits Exceeds Pb limits

This compound’s compliance with ZDHC MRSL heavy metal thresholds (<1 ppm Pb, Cd, Hg) makes it preferable in sustainable manufacturing, whereas zirconocene dichloride requires post-reaction purification to meet regulatory standards .

Research Findings and Industrial Implications

Catalytic Performance

This performance is attributed to its rigid tridentate framework, which restricts undesired metal-ligand distortions .

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